(S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile
Description
(S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile (CAS: 2600696-71-5) is a chiral piperazine derivative featuring two protective groups: a tert-butoxycarbonyl (Boc) group at the 4-position and a benzyloxycarbonyl (Cbz) group at the 1-position of the piperazine ring. The compound’s molecular formula is C₁₉H₂₅N₃O₄, with a molecular weight of 359.4 g/mol . The Boc and Cbz groups are widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under mild conditions (e.g., acidic for Boc, catalytic hydrogenation for Cbz).
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-(cyanomethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-17(23)21-11-12-22(16(13-21)9-10-20)18(24)25-14-15-7-5-4-6-8-15/h4-8,16H,9,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFHYQNTXCMXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC#N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry. The presence of the Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups enhances its stability and solubility, making it suitable for various biological assays.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of piperazine derivatives, including (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile.
Piperazine derivatives are believed to exert their antibacterial effects through multiple mechanisms:
- Inhibition of bacterial cell wall synthesis : Similar compounds have shown activity against Gram-positive and Gram-negative bacteria by disrupting peptidoglycan synthesis.
- Disruption of membrane integrity : Some piperazine derivatives can alter the permeability of bacterial membranes, leading to cell lysis.
Efficacy
In vitro studies have demonstrated that (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile exhibits significant antibacterial activity. For example, it has been reported to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 44 | |
| Escherichia coli | 40 | |
| Methicillin-resistant S. aureus | 11 |
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Piperazine derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
-
Cytotoxicity against Cancer Cell Lines : In a study examining various piperazine derivatives, (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile showed enhanced cytotoxicity in several cancer cell lines compared to standard treatments like bleomycin .
- Cell Line Tested : FaDu hypopharyngeal tumor cells
- Outcome : Induced apoptosis at lower concentrations than traditional chemotherapeutics.
-
Mechanism of Action : The anticancer effects are attributed to:
- Inhibition of key signaling pathways : Such as NF-κB, which is crucial for cancer cell survival.
- Induction of oxidative stress : Leading to increased apoptosis rates in tumor cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperazine derivatives has provided insights into how modifications affect biological activity. For instance, the introduction of different substituents on the piperazine ring can significantly alter both antibacterial and anticancer properties.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile with two structurally related piperazine derivatives:
Key Comparative Insights
Protective Group Strategy :
- The Boc and Cbz groups in the target compound enable orthogonal deprotection, making it valuable in sequential synthetic protocols. In contrast, 2-[(4-acetylpiperazin-1-yl)sulfonyl]benzonitrile uses an acetyl group, which is smaller and cleavable under basic conditions but offers less steric hindrance.
- 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile lacks protective groups entirely, with a methoxyphenyl substituent instead. This electron-donating group may influence aromatic reactivity but limits the compound’s utility in multi-step syntheses requiring amine protection.
Functional Group Diversity: The target compound’s acetonitrile group is directly linked to the piperazine ring, whereas 2-[(4-acetylpiperazin-1-yl)sulfonyl]benzonitrile incorporates a sulfonyl-bridged benzonitrile moiety.
Chirality and Stereochemical Impact :
- The S-configuration in (S)-2-(4-Boc-1-Cbz-2-piperazinyl)acetonitrile introduces stereoselectivity, which is absent in the other compounds. This feature is critical in asymmetric synthesis or drug development, where enantiomeric purity affects efficacy.
The target compound’s role as a synthetic intermediate is inferred from its protective groups but lacks explicit documentation in the provided evidence.
Preparation Methods
Boc and Cbz Protection Strategies
Piperazine’s two secondary amines are selectively protected using orthogonal strategies:
- Boc Protection : Achieved via di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions (e.g., CH₂Cl₂ or THF) with a base like triethylamine (TEA) or DIPEA.
- Cbz Protection : Employed benzyl chloroformate (CbzCl) under alkaline conditions (e.g., Na₂CO₃ in THF-H₂O).
Example Protocol :
- N-Boc Protection :
- N-Cbz Protection :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Boc Protection | Boc₂O, CH₂Cl₂, TEA, 0°C → RT | 85–90% | >95% |
| Cbz Protection | CbzCl, Na₂CO₃, THF-H₂O, 25°C | 80–85% | >95% |
Introduction of the Acetonitrile Group
The acetonitrile moiety is introduced at the 2-position via nucleophilic substitution or alkylation.
Halogenation and Cyanide Displacement
A brominated intermediate reacts with cyanide:
- Bromination :
- Cyanide Substitution :
Key Considerations :
- Stereochemical Control : Bromination at the 2-position requires regioselective methods. If the piperazine is symmetric, bromination may occur at multiple positions, necessitating purification.
- Reaction Efficiency : DMF enhances SN2 reactivity, but polar aprotic solvents (e.g., DMSO) may also be used.
Stereochemical Resolution
The (S)-configuration at the 2-position is critical. Two approaches are viable:
Chiral Catalytic Hydrogenation
A partially unsaturated precursor undergoes asymmetric hydrogenation:
- Precursor Synthesis :
- 2-Acetylene-N-Boc-N-Cbz-piperazine → 2-Enamine Intermediate
- Hydrogenation :
| Catalyst | Solvent | Pressure | ee | Yield |
|---|---|---|---|---|
| Rh-BINAP (R,R) | MeOH/CH₃CN | 1–3 atm | 99% | 96% |
Chiral Auxiliary Method
A chiral auxiliary (e.g., Evans oxazolidinone) directs stereoselective alkylation:
- Auxiliary Attachment :
- N-Boc-N-Cbz-piperazine + Chiral Auxiliary → Auxiliary-Linked Intermediate
- Alkylation :
- CNCH₂Li → Stereocontrolled Cyanide Addition
- Auxiliary Removal :
Alternative Synthetic Routes
Grignard Reagent Addition
A Grignard reagent (e.g., CH₂CN-MgBr) reacts with a carbonyl intermediate:
Sandmeyer Reaction
A diazonium intermediate reacts with cyanide:
- Diazotization :
- 2-Amino-N-Boc-N-Cbz-piperazine + NaNO₂ → Diazonium Salt
- Cyanide Coupling :
Optimization and Challenges
Protecting Group Compatibility
Purification Strategies
- Column Chromatography : Silica gel, EtOAc/hexane gradient.
- Recrystallization : Ethanol/water mixtures for high-purity (>99%) material.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chiral Hydrogenation | High ee (99%), scalable | Requires expensive Rh catalysts |
| Grignard Addition | Direct cyanide introduction | Low yield (60–70%), cryogenic conditions |
| Sandmeyer Reaction | No chiral catalyst needed | Moderate yield (50–60%), harsh conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
